Sulfide, bis(triethoxysilylmethyl)
Description
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Properties
CAS No. |
60764-85-4 |
|---|---|
Molecular Formula |
C14H34O6SSi2 |
Molecular Weight |
386.65 g/mol |
IUPAC Name |
triethoxy(triethoxysilylmethylsulfanylmethyl)silane |
InChI |
InChI=1S/C14H34O6SSi2/c1-7-15-22(16-8-2,17-9-3)13-21-14-23(18-10-4,19-11-5)20-12-6/h7-14H2,1-6H3 |
InChI Key |
QKMOHFJWHPXPHS-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CSC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
Interfacial Reaction:the Organofunctional Part of the Silane, in This Case, the Sulfide Group, then Reacts with the Polymer Chains.wikipedia.orgin Sulfur Vulcanized Rubber Systems, the Polysulfide Bridge of the Silane Can Break and Participate in the Crosslinking Reactions, Forming Chemical Links Between the Polymer Chains and the Now Silane Coated Filler.taylorandfrancis.commdpi.comthis Reaction Effectively Grafts the Polymer Chains Onto the Filler Surface, Ensuring a Strong Interfacial Bond.wikipedia.orgthe Reaction Mechanism Can Be Influenced by the Specific Polymer, the Vulcanization System, and Processing Conditions.mdpi.comcomputational Studies Using Methods Like Density Functional Theory Dft Have Been Employed to Understand the Reaction Mechanisms, Suggesting That in Alkaline Media, an Sn2 Si Mechanism is Likely, While in Acidic or Neutral Media, an Sn1 Si Mechanism May Be Favored.researchgate.net
The table below summarizes the key reaction stages:
| Reaction Stage | Description | Key Reactants | Key Products |
| Hydrolysis | The trialkoxy groups on the silicon atom react with water to form silanol (B1196071) groups. psu.edugelest.com | Bis(triethoxysilylmethyl) sulfide (B99878), Water | Bis(silanetriolmethyl) sulfide, Ethanol |
| Condensation | Silanol groups react with each other or with silanol groups on the filler surface. gelest.comscispace.com | Silanol groups | Siloxane bonds (Si-O-Si), Water/Alcohol |
| Interfacial Reaction | The sulfide group of the silane (B1218182) reacts with the polymer matrix, often during curing. wikipedia.orgtaylorandfrancis.com | Silane sulfide group, Polymer chains | Covalent bonds between filler and polymer |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The table below details the effects of silane on the composite's network and properties:
| Property Affected | Impact of Silane Coupling Agent | Research Finding Reference |
| Crosslink Density | Increases due to the participation of the silane's sulfur group in vulcanization reactions. nih.govijirset.com | nih.govijirset.com |
| Filler-Elastomer Interaction | Increases the adhesion at the interface between the filler and the polymer matrix. nih.gov | nih.gov |
| Thermal Stability | Generally increases as a result of higher crosslink density and improved interfacial bonding. nih.gov | nih.gov |
| Tensile Strength | Increases due to enhanced reinforcement and more efficient stress transfer. ijirset.comresearchgate.net | ijirset.comresearchgate.net |
| Viscosity | Can be reduced in the uncured state due to better filler dispersion, improving processability. allenpress.com | allenpress.com |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Advanced Materials Engineering Applications of Bis Triethoxysilylmethyl Sulfide
Precursor in Hybrid Organic-Inorganic Materials Synthesis
The unique chemical structure of bis(triethoxysilylmethyl) sulfide (B99878) makes it an ideal precursor for creating novel hybrid materials that combine the advantageous properties of both organic and inorganic components.
Bis(triethoxysilylmethyl) sulfide is readily integrated into sol-gel processes. The triethoxysilyl groups can undergo hydrolysis and condensation reactions, forming a stable siloxane (Si-O-Si) network. This process allows for the incorporation of the sulfide-containing organic moiety into an inorganic silica-based matrix at the molecular level. The sol-gel method offers a versatile route to produce a variety of materials, from coatings and thin films to monolithic gels and powders, with tailored properties. The presence of the flexible sulfide bridge within the resulting hybrid material can impart specific mechanical and thermal characteristics.
Polysilsesquioxanes (PSQs) are a class of hybrid materials with the general formula (RSiO₁.₅)ₙ, where R is an organic group. When bis(triethoxysilylmethyl) sulfide is used as a precursor, it leads to the formation of bridged polysilsesquioxanes. In these structures, the organic sulfide group acts as a bridge connecting two or more silsesquioxane cages. This allows for the precise engineering of the material's architecture, resulting in defined pore sizes, surface areas, and mechanical properties. The ability to control the architecture at the nanoscale is critical for applications in catalysis, separations, and low-dielectric-constant materials.
The in-situ formation of a hybrid matrix derived from bis(triethoxysilylmethyl) sulfide within a polymer composite can significantly enhance its performance. The silane (B1218182) part of the molecule can react with inorganic fillers, while the organic part can interact with the polymer matrix, leading to a covalently bonded, three-dimensional network. This tailored hybrid matrix improves stress transfer between the filler and the polymer, resulting in enhanced mechanical properties such as tensile strength and modulus. For instance, in rubber composites, the use of similar bifunctional silanes has been shown to be necessary for achieving good vulcanization characteristics and mechanical properties. researchgate.net
Surface Modification of Inorganic Fillers and Substrates
The ability of bis(triethoxysilylmethyl) sulfide to alter the surface properties of inorganic materials is a key aspect of its utility in materials engineering.
Development of Specialized Coatings and Films
The triethoxysilyl groups of the molecule are hydrolyzable and can react with hydroxyl groups present on the surface of inorganic materials like metals and glass. psu.eduwikipedia.org This reaction forms a stable siloxane (Si-O-Si) network at the substrate interface. Simultaneously, the sulfide functional group can interact and form crosslinks with the organic polymer resin of the coating. hengdasilane.com This dual reactivity creates a robust chemical bridge between the substrate and the coating, improving resistance to peeling and delamination, especially under prolonged exposure to moisture, heat, or chemical attack. psu.edu
In the realm of corrosion protection, sulfur-containing silane films provide an effective barrier against corrosive agents. hengdasilane.comresearchgate.net When applied to a metal surface, the silane hydrolyzes and condenses to form a dense, cross-linked polysiloxane layer. researchgate.net This film acts as a physical barrier, hindering the penetration of water and corrosive ions to the metal surface. Furthermore, studies have shown that incorporating nanoparticles like TiO2 into bis(triethoxysilylpropyl) tetrasulfide films can significantly enhance their corrosion protection performance by creating a more complex and tortuous path for corrosive species. researchgate.net The sulfur and nitrogen heteroatoms in some organosilane coatings can also chelate with metal ions, further inhibiting corrosion processes. researchgate.net These silanes can also be used as primers for metal painting and in the development of lubricious coats for metal surfaces. google.com
Role in Polymer Science and Composite Systems (Mechanistic Focus)
In polymer composites, particularly those using inorganic fillers like silica (B1680970) in a nonpolar rubber matrix, achieving uniform filler dispersion is a significant challenge. osti.govallenpress.com Silica nanoparticles possess polar surface silanol (B1196071) groups, leading to strong filler-filler interactions and the formation of large aggregates. osti.govallenpress.com Bis(triethoxysilylmethyl) sulfide and related sulfur-containing silanes act as coupling agents that are crucial for overcoming this issue. sinosil.comqingdaopengfeng.com
The mechanism involves a two-fold action. First, the triethoxysilyl end of the silane molecule reacts with the silanol groups on the silica surface in a process called silanization. sinosil.comtaylorandfrancis.com This reaction, often conducted at elevated temperatures during the mixing process (typically 145–155 °C), chemically modifies the filler surface, reducing its polarity and mitigating the strong hydrogen bonding between silica particles. sinosil.comtaylorandfrancis.com This leads to better deagglomeration and a more uniform dispersion of the filler throughout the polymer matrix. osti.govsinosil.com Research indicates that silane treatment results in smaller, more compact silica aggregates compared to untreated silica. osti.gov
The interaction between silane coupling agents like bis(triethoxysilylmethyl) sulfide and polymers is a multi-step process governed by the hydrolysis and condensation of the alkoxysilane groups and the subsequent reaction of the organofunctional group with the polymer matrix. mdpi.comgelest.com
Characterization Techniques for Elucidating Structure and Reaction Pathways in Research
Spectroscopic Analysis of Chemical Structure and Bonding
Spectroscopic techniques are indispensable tools for probing the molecular structure and bonding characteristics of organosilanes like Sulfide (B99878), bis(triethoxysilylmethyl). By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its functional groups, connectivity, and electronic environment can be obtained.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule and for monitoring the progress of chemical reactions, such as hydrolysis and condensation of the triethoxysilyl groups. While specific FTIR data for Sulfide, bis(triethoxysilylmethyl) is not abundantly available in public literature, the expected characteristic absorption bands can be predicted based on the analysis of similar organosilanes containing triethoxysilyl and sulfide moieties. researchgate.netacs.org
The hydrolysis of the triethoxysilyl groups to form silanols (Si-OH) and their subsequent condensation to form siloxane (Si-O-Si) networks are critical reactions for the application of this compound. FTIR spectroscopy can effectively monitor these processes. The disappearance of the Si-O-C stretching bands and the appearance of a broad band corresponding to Si-OH stretching, followed by the growth of the Si-O-Si stretching band, would provide clear evidence of the hydrolysis and condensation reactions. acs.org
Table 1: Predicted FTIR Absorption Bands for Sulfide, bis(triethoxysilylmethyl) and its Hydrolysis/Condensation Products
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| C-H (in ethyl and methyl groups) | 2975 - 2885 | Stretching |
| C-S | 700 - 600 | Stretching |
| Si-O-C | 1100 - 1000 | Asymmetric Stretching |
| Si-O-C | 960 - 940 | Symmetric Stretching |
| Si-C | 800 - 750 | Stretching |
| O-H (in silanol (B1196071), from hydrolysis) | 3700 - 3200 (broad) | Stretching |
| Si-O-Si (from condensation) | 1130 - 1000 (broad) | Asymmetric Stretching |
This table is predictive, based on characteristic vibrational frequencies of similar functional groups in related organosilane compounds. researchgate.netacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive elucidation of molecular structures. researchgate.net By analyzing the chemical shifts and coupling patterns of NMR-active nuclei such as ¹H and ¹³C, the precise connectivity of atoms within the Sulfide, bis(triethoxysilylmethyl) molecule can be confirmed. While a dedicated NMR study for this specific compound is not readily found, the expected chemical shifts can be inferred from data on analogous organosilicon compounds.
In a ¹H NMR spectrum, distinct signals would be expected for the protons of the ethyl groups (CH₃ and O-CH₂) and the methylene (B1212753) protons adjacent to the silicon and sulfur atoms (S-CH₂-Si). The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns would provide information about neighboring protons.
Similarly, a ¹³C NMR spectrum would show characteristic signals for the different carbon environments: the methyl and methylene carbons of the ethoxy groups, and the methylene carbon linking the sulfur and silicon atoms. The chemical shifts of these carbons are influenced by the electronegativity of the neighboring atoms (O, S, Si).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Sulfide, bis(triethoxysilylmethyl)
| Nucleus | Group | Predicted Chemical Shift (ppm) |
| ¹H | -O-CH₂-CH₃ | ~1.2 |
| ¹H | -O-CH₂-CH₃ | ~3.8 |
| ¹H | S-CH₂-Si | ~2.5 - 3.0 |
| ¹³C | -O-CH₂-CH₃ | ~18 |
| ¹³C | -O-CH₂-CH₃ | ~58 |
| ¹³C | S-CH₂-Si | ~20 - 30 |
This table presents predicted chemical shifts based on known values for similar organosilane structures. Actual values may vary.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a material's surface. researchgate.net When Sulfide, bis(triethoxysilylmethyl) is used to modify a surface, XPS can be employed to confirm the presence of the silane (B1218182) and to study the nature of its bonding with the substrate.
An XPS survey scan of a surface treated with Sulfide, bis(triethoxysilylmethyl) would be expected to show peaks corresponding to Carbon (C 1s), Oxygen (O 1s), Silicon (Si 2p), and Sulfur (S 2p). High-resolution spectra of these regions would provide more detailed information. The Si 2p spectrum would reveal the presence of Si-C and Si-O bonds. After hydrolysis and condensation, a significant Si-O-Si component would be observed. The S 2p spectrum would confirm the presence of the sulfide linkage. The binding energies of these peaks can provide insights into the chemical environment of each element.
Table 3: Predicted XPS Binding Energies for Key Elements in a Film of Sulfide, bis(triethoxysilylmethyl)
| Element | Core Level | Predicted Binding Energy (eV) | Chemical State |
| Si | 2p | ~102 | Si-O |
| Si | 2p | ~100-101 | Si-C |
| C | 1s | ~285 | C-C, C-H |
| C | 1s | ~286.5 | C-O, C-S |
| S | 2p | ~163-164 | Sulfide (C-S-C) |
| O | 1s | ~532.5 | Si-O-C, Si-O-Si |
These binding energies are approximate and can be influenced by the specific substrate and the degree of hydrolysis and condensation. researchgate.net
Thermogravimetric Analysis (TGA) for Reaction Extent and Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is a valuable tool for assessing the thermal stability of Sulfide, bis(triethoxysilylmethyl) and for quantifying the extent of surface modification.
A TGA thermogram of pure Sulfide, bis(triethoxysilylmethyl) would show a decomposition profile at elevated temperatures. For a material treated with this silane, the TGA curve would exhibit a weight loss step corresponding to the decomposition of the organic components of the silane. The magnitude of this weight loss can be used to calculate the grafting density of the silane on the surface. The onset temperature of decomposition provides a measure of the thermal stability of the modified material. While specific TGA data for this compound is scarce, studies on similar bifunctional silanes on silica (B1680970) nanoparticles have shown that the organic portion decomposes at several hundred degrees Celsius. mdpi.com
Microscopic and Morphological Characterization of Modified Surfaces and Composites
Microscopy techniques are crucial for visualizing the effects of Sulfide, bis(triethoxysilylmethyl) on the morphology of surfaces and the dispersion of fillers in composite materials.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of materials. When Sulfide, bis(triethoxysilylmethyl) is used to treat a surface or to functionalize nanoparticles, SEM can be used to observe changes in the surface morphology. researchgate.net For instance, SEM images can reveal the formation of a uniform silane coating on a substrate. In composite materials, SEM can be used to assess the dispersion of silane-treated fillers within a polymer matrix, providing insights into the effectiveness of the silane as a coupling agent. mdpi.com The presence of a more uniform dispersion and a reduction in filler agglomeration would indicate successful surface modification by the silane. researchgate.net
Atomic Force Microscopy (AFM) for Surface Roughness and Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information and various surface property measurements at the nanoscale. rsc.org The fundamental principle of AFM involves scanning a sharp tip, located at the free end of a cantilever, over a sample's surface. nih.gov As the tip interacts with the surface, forces such as van der Waals, electrostatic, and capillary forces cause the cantilever to deflect. A laser beam focused on the back of the cantilever measures this deflection, which is then used to generate a three-dimensional topographical map of the surface. nih.gov
In the context of Sulfide, bis(triethoxysilylmethyl) and related silane coupling agents, AFM is an invaluable tool for several reasons:
Visualizing Surface Coverage: AFM can directly visualize how the silane coupling agent adsorbs onto and covers a substrate, such as silica fillers or metal surfaces. Studies on similar systems have shown that AFM can reveal whether the silane forms a complete, uniform monolayer, or if it aggregates into patches or islands. nih.gov
Quantifying Surface Roughness: The application of silane coupling agents is intended to modify the surface properties of materials. AFM provides quantitative data on changes in surface roughness. For instance, a study on various surface treatments for ceramics demonstrated that techniques like sandblasting and acid etching significantly increase surface roughness, a factor that can be precisely measured using AFM. oamjms.eu The modification of a surface with Sulfide, bis(triethoxysilylmethyl) can alter its roughness, which in turn influences its adhesive properties and its interaction with a polymer matrix.
Assessing Film Thickness: Through techniques like force-distance spectroscopy or by creating a scratch in the deposited film and imaging the profile, AFM can be used to estimate the thickness of the applied silane layer. nih.gov This is critical for controlling the interfacial properties in composites.
The data obtained from AFM analysis, such as the root mean square (RMS) roughness and the peak-to-valley distances, are crucial for correlating the surface topography with the performance of the material, for example, in enhancing the mechanical properties of rubber composites. researchgate.net
Table 1: Illustrative AFM Surface Roughness Data for Different Treatments
| Surface Treatment | Mean Roughness (Ra) Value (nm) |
|---|---|
| Control (Untreated) | 50 ± 20 |
| Hydrofluoric Acid Etching | 210 ± 110 |
| Sandblasting (Al₂O₃) | 235 ± 120 |
| Tribochemical Surface Treatment | 275 ± 145 |
Note: This table provides example data based on general findings from surface treatment studies and is for illustrative purposes to show the type of data generated by AFM analysis. Actual values for surfaces treated with Sulfide, bis(triethoxysilylmethyl) would require specific experimental investigation.
Elemental Analysis for Stoichiometry and Composition Determination
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a sample. For a pure chemical compound like Sulfide, bis(triethoxysilylmethyl), elemental analysis is employed to verify its empirical formula by precisely measuring the mass percentages of its constituent elements. The most common method for organic compounds containing carbon, hydrogen, nitrogen, and sulfur is combustion analysis.
In this process, a small, accurately weighed sample of the compound is combusted in an excess of oxygen at high temperatures. The combustion products—carbon dioxide (CO₂), water (H₂O), and sulfur dioxide (SO₂)—are collected and quantified. The silicon content can be determined by analyzing the solid residue (silica, SiO₂) left after combustion or by other methods such as atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) analysis.
The chemical formula for Sulfide, bis(triethoxysilylmethyl) is C₁₄H₃₄O₆SSi₂. ontosight.ai Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), oxygen (15.999 u), sulfur (32.06 u), and silicon (28.085 u).
Table 2: Theoretical Elemental Composition of Sulfide, bis(triethoxysilylmethyl)
| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 14 | 168.154 | 41.36% |
| Hydrogen | H | 1.008 | 34 | 34.272 | 8.41% |
| Oxygen | O | 15.999 | 6 | 95.994 | 23.56% |
| Sulfur | S | 32.06 | 1 | 32.06 | 7.87% |
| Silicon | Si | 28.085 | 2 | 56.17 | 13.79% |
| Total | 406.65 | 100.00% |
By comparing the experimental results from elemental analysis with these theoretical values, researchers can confirm the purity and stoichiometry of a synthesized batch of Sulfide, bis(triethoxysilylmethyl). This verification is a critical quality control step in research and industrial applications to ensure the material conforms to its expected structure and will perform as required. For example, in the synthesis of bis-[3-(triethoxy)silylpropyl]tetrasulfide, a related compound, the total sulfur content was a key parameter measured to assess the success of the reaction, with a target of 22.3%. researchgate.net
Theoretical and Computational Studies on Bis Triethoxysilylmethyl Sulfide
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of bis(triethoxysilylmethyl) sulfide (B99878) at an electronic level. nih.govnumberanalytics.com These investigations provide a foundational understanding of the molecule's geometry, stability, and reactivity.
Electronic property calculations reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for predicting how the molecule will interact with other species. For instance, the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons, which is fundamental to its reactivity.
Table 1: Calculated Molecular Properties of Bis(triethoxysilylmethyl) Sulfide Below is a table of hypothetical, yet representative, calculated molecular properties for bis(triethoxysilylmethyl) sulfide, based on typical values for similar organosilane-sulfur compounds.
| Property | Calculated Value | Significance |
| C-S-C Bond Angle | ~105° | Influences the spatial arrangement of the silyl (B83357) groups. |
| Si-O Bond Length | ~1.65 Å | Indicates the strength and reactivity of the ethoxy groups. |
| HOMO-LUMO Gap | ~5.8 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | ~2.1 D | Reflects the overall polarity of the molecule. |
These quantum chemical investigations provide a robust framework for understanding the fundamental characteristics of bis(triethoxysilylmethyl) sulfide, which in turn informs our understanding of its behavior in more complex systems.
Molecular Dynamics Simulations of Interfacial Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly their interactions at interfaces. nih.govbohrium.com For bis(triethoxysilylmethyl) sulfide, which is often used as a coupling agent, MD simulations can model its interaction with inorganic surfaces (like silica) and organic polymers. researchgate.net
These simulations treat atoms as classical particles and use force fields to describe the interactions between them. By simulating the movement of thousands of atoms over a period of time, MD can reveal how bis(triethoxysilylmethyl) sulfide molecules arrange themselves on a surface, how they interact with polymer chains, and how these interactions are affected by factors like temperature and pressure. researchgate.net
A key area of investigation is the hydrolysis and condensation of the triethoxysilyl groups at an interface. MD simulations can model the approach of water molecules, the cleavage of the Si-O-C bonds, and the subsequent formation of Si-O-Si linkages with a surface or with other silane (B1218182) molecules. lsu.edu This provides a dynamic picture of the formation of the siloxane network that is crucial for adhesion promotion.
Table 2: Interfacial Energy Contributions from MD Simulations This table presents hypothetical data representing the energetic contributions to the interaction of bis(triethoxysilylmethyl) sulfide with a silica (B1680970) surface, as would be determined from MD simulations.
| Interaction Type | Energy Contribution (kJ/mol) | Implication |
| Van der Waals | -150 | Significant contribution to physisorption. |
| Electrostatic | -85 | Governs the orientation of the molecule on the surface. |
| Covalent Bonding (post-hydrolysis) | -450 | Represents the strong chemical bond formed with the surface. |
Through MD simulations, a detailed, atomistic understanding of the interfacial behavior of bis(triethoxysilylmethyl) sulfide can be achieved, which is essential for optimizing its performance as a coupling agent. peerj.com
Reaction Pathway Modeling and Energy Landscape Analysis
Understanding the chemical reactions that bis(triethoxysilylmethyl) sulfide undergoes is critical for its application. Computational modeling can be used to map out the potential reaction pathways and determine the energy changes that occur during these transformations. nih.gov This is often achieved by locating the transition states for a given reaction and calculating the activation energy. researchgate.net
For bis(triethoxysilylmethyl) sulfide, important reactions include the hydrolysis of the ethoxy groups and the reactions of the sulfide linkage. By modeling these pathways, researchers can identify the most likely reaction mechanisms and the factors that influence the reaction rate. For example, the presence of acid or base catalysts can significantly alter the energy landscape for hydrolysis. researchgate.net
The energy landscape is a multi-dimensional surface that represents the potential energy of the system as a function of the positions of the atoms. By exploring this landscape, computational chemists can identify stable intermediates and transition states, providing a complete picture of the reaction dynamics. escholarship.org
Table 3: Calculated Activation Energies for Key Reaction Steps The following table provides representative hypothetical activation energies for key reaction steps involving bis(triethoxysilylmethyl) sulfide.
| Reaction Step | Catalyst | Activation Energy (kcal/mol) | Significance |
| First Hydrolysis of Ethoxy Group | None | 25 | The initial, uncatalyzed step is relatively slow. |
| First Hydrolysis of Ethoxy Group | Acid | 15 | Acid catalysis significantly speeds up hydrolysis. |
| Sulfide Bridge Cleavage | Heat | 40 | A high energy barrier indicates thermal stability. |
These models provide valuable insights that can be used to control the reactivity of bis(triethoxysilylmethyl) sulfide in various applications.
Prediction of Novel Reactivity and Application Domains
Beyond understanding its existing applications, computational studies can also be used to predict new forms of reactivity and potential new uses for bis(triethoxysilylmethyl) sulfide. numberanalytics.com By simulating the molecule's interaction with a wide range of chemical species and under various conditions, it is possible to identify previously unknown chemical transformations.
For example, the sulfur atom in bis(triethoxysilylmethyl) sulfide has lone pairs of electrons and can potentially coordinate to metal centers. Computational screening could predict the binding affinities of this molecule to different metal ions, suggesting its potential use as a ligand in catalysis or as a corrosion inhibitor on metal surfaces.
Furthermore, by modifying the structure of the molecule in silico—for instance, by replacing the sulfide with a polysulfide linkage or altering the alkyl chains—researchers can design new molecules with tailored properties. nih.gov Computational predictions of the properties of these hypothetical molecules can guide synthetic efforts towards the most promising candidates for novel applications.
Table 4: Predicted Properties for a Hypothetical Derivative This table illustrates how computational predictions could be used to evaluate a hypothetical derivative, "Bis(triethoxysilylpropyl) Disulfide," for a new application.
| Property | Predicted Value | Potential Application |
| Adsorption Energy on Copper | -220 kJ/mol | Corrosion inhibitor for copper surfaces. |
| HOMO-LUMO Gap | 5.2 eV | Potentially more reactive than the parent sulfide. |
| Decomposition Temperature | 280 °C | Suitable for high-temperature applications. |
Through these predictive studies, the scope of application for bis(triethoxysilylmethyl) sulfide and its derivatives can be significantly expanded, driving innovation in materials science and chemical synthesis.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways for Enhanced Selectivity
The synthesis of organosilicon compounds, including those with sulfur, is a field of ongoing development. consensus.appresearchgate.net Traditional methods for creating organosilicon compounds often involve reactions that can be difficult to control, leading to a mixture of products. osti.gov To address this, researchers are exploring new synthetic strategies that offer greater selectivity and yield.
One promising approach is the use of controlled, layer-by-layer synthesis methods, which allow for the creation of well-defined, large dendritic molecules. unt.edu This technique enables precise control over the final structure and properties of the compound by carefully selecting the initiator core and building blocks. unt.edu Another area of investigation is the use of alternative sulfur precursors to the commonly used but hazardous bis(trimethylsilyl) sulfide (B99878). nanoge.org The development of stable, odor-free sulfur sources would make the synthesis of metal sulfide quantum dots and other sulfur-containing compounds safer and more reproducible. nanoge.org
The table below highlights some of the synthetic methods being explored for organosilicon and sulfur-containing compounds.
| Synthetic Pathway | Description | Potential Advantages |
| Controlled, Layer-by-Layer Synthesis | Involves the sequential addition of molecular layers to a core structure. unt.edu | High degree of control over molecular architecture and properties. unt.edu |
| Use of Alternative Sulfur Precursors | Replacing hazardous reagents like bis(trimethylsilyl) sulfide with more stable compounds. nanoge.org | Increased safety, reproducibility, and suitability for large-scale applications. nanoge.org |
| Hydrosilylation | The addition of silicon-hydrogen bonds across unsaturated bonds, often catalyzed by platinum group metals. wikipedia.org | A major route for forming silicon-carbon bonds. wikipedia.org |
| Hydrothermal and Solvothermal Methods | Synthesis of nanoparticles by heating dissolved metal salts and sulfide sources in water or organic solvents. nih.gov | Can produce well-dispersed nanoparticles with uniform size. nih.gov |
Advanced Applications in Nanomaterials and Smart Materials
The unique properties of silicon-sulfur compounds make them attractive for use in nanomaterials and smart materials. Silicon sulfide nanoparticles, for example, exhibit high reactivity, electrical conductivity, and a large surface area, making them suitable for a range of high-performance applications. nanorh.com
In the realm of energy storage, silicon sulfide nanoparticles are being investigated as anode materials for lithium-ion batteries and as components in solid-state batteries. nanorh.com Their high electrical conductivity and reactivity could potentially boost the energy density and charge/discharge efficiency of batteries. nanorh.com The semiconductor properties of these nanoparticles also open up possibilities in photocatalysis, where they can accelerate chemical reactions in the presence of light. nanorh.com
Smart materials that respond to external stimuli are another promising application area. Quantum dots, which are semiconductor nanocrystals, can be engineered to change their optical properties in response to their environment. nih.govwikipedia.org Silicon-based quantum dots are being explored as a less toxic alternative to those made with heavy metals. nih.gov
The following table summarizes some of the advanced applications of silicon-sulfur compounds in nanomaterials and smart materials.
| Application Area | Specific Use | Key Properties Leveraged |
| Energy Storage | Anodes for lithium-ion batteries, solid-state batteries, supercapacitors. nanorh.com | High electrical conductivity, reactivity, and surface area. nanorh.com |
| Catalysis | Catalysts and catalyst supports for various chemical reactions. nanorh.com | High surface area and catalytic efficiency. nanorh.com |
| Photocatalysis | Accelerating chemical reactions with light for applications like water splitting and environmental cleanup. nanorh.com | Semiconductor properties. nanorh.com |
| Smart Materials | Quantum dots for cellular imaging and diagnostics. nih.govwikipedia.org | Tunable optical properties and biocompatibility (for silicon-based quantum dots). nih.gov |
Integration into Sustainable and Bio-based Composite Systems
There is a growing trend towards the use of sustainable and bio-based materials in various industries. dakenchem.com Organosilanes like Sulfide, bis(triethoxysilylmethyl) can play a crucial role in the development of "green" composites by improving the compatibility between natural fibers and polymer matrices. dakenchem.comresearchgate.net
Bio-based composites often utilize renewable resources such as sisal fibers, wood flour, or bio-based polymers like polylactic acid (PLA). researchgate.net However, achieving strong adhesion between these components can be challenging. Organosilane coupling agents can form a molecular bridge between the inorganic filler (like silica) and the organic polymer, enhancing the mechanical properties and durability of the composite. dakenchem.comresearchgate.net
Research is also underway to develop fully bio-based resin systems. researchgate.net For instance, cardanol, derived from cashew nut shell liquid, is being investigated as a bio-based alternative to traditional epoxy resins. researchgate.netnih.gov The integration of organosilanes into these systems can further improve their performance, making them viable alternatives to petroleum-based materials in applications such as automotive parts, construction materials, and consumer goods. researchgate.netnih.gov
The table below outlines the role of organosilanes in sustainable and bio-based composite systems.
| Composite System | Role of Organosilane | Potential Benefits |
| Natural Fiber-Reinforced Plastics | Improves adhesion between natural fibers (e.g., sisal) and polymer matrix. researchgate.net | Enhanced mechanical properties, moisture resistance, and durability. researchgate.net |
| Bio-based Resins | Acts as a crosslinking agent and adhesion promoter in bio-based epoxy and polyester (B1180765) resins. researchgate.netnih.gov | Improved performance of sustainable alternatives to petroleum-based plastics. researchgate.net |
| Wood-Plastic Composites | Enhances compatibility between wood flour and thermoplastic matrices. | Increased strength, stiffness, and dimensional stability. |
| Green Tires | Used with silica (B1680970) fillers in rubber compounds to reduce rolling resistance and improve fuel efficiency. researchgate.net | Lower energy consumption and environmental impact. researchgate.net |
Development of Multi-functional Materials Leveraging the Silicon-Sulfur Linkage
The presence of both a silicon and a sulfur atom in compounds like Sulfide, bis(triethoxysilylmethyl) opens the door to creating multi-functional materials with a unique combination of properties. The silicon component, through its ability to form strong siloxane networks, can impart thermal stability, and chemical resistance. zmsilane.com The sulfur linkage, on the other hand, can introduce properties such as vulcanization capability in rubbers and high refractive indices for optical applications. wikipedia.org
One area of active research is the development of materials that can perform multiple roles simultaneously. For example, a coating containing a silicon-sulfur compound could provide both corrosion protection and antimicrobial properties. The silane (B1218182) portion would ensure strong adhesion to the substrate, while the sulfur component could be designed to have biocidal activity.
Furthermore, the reactivity of the sulfur-sulfur bond in polysulfides allows for dynamic covalent chemistry, which can be used to create self-healing materials. wikipedia.org These materials can repair themselves after damage, extending their lifespan and reducing waste. The combination of the robust siloxane network with the dynamic sulfur linkages could lead to the development of highly durable and resilient materials for a wide range of applications.
The following table provides examples of potential multi-functional materials based on the silicon-sulfur linkage.
| Material Type | Functionality 1 (from Silicon) | Functionality 2 (from Sulfur) | Potential Applications |
| Protective Coatings | Adhesion, corrosion resistance. zmsilane.com | Antimicrobial activity, high refractive index. | Medical devices, marine structures, optical lenses. |
| Self-Healing Polymers | Structural integrity, thermal stability. zmsilane.com | Dynamic covalent bonding for self-repair. wikipedia.org | Aerospace components, soft robotics, electronic skins. |
| Functionalized Nanoparticles | Surface modification, dispersibility. researchgate.net | Catalytic activity, drug delivery. nanorh.com | Catalysis, targeted therapies. |
| Rubber Composites | Reinforcement, coupling to fillers. researchgate.net | Vulcanization, improved wear resistance. wikipedia.org | High-performance tires, industrial hoses, seals. |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing bis(triethoxysilylmethyl) sulfide with high purity?
- Methodology : Synthesis typically involves reacting triethoxysilane derivatives with sulfur-containing precursors under inert atmospheres. Key steps include:
- Reaction optimization : Use of anhydrous solvents (e.g., toluene) and catalysts like triethylamine to minimize hydrolysis of triethoxysilyl groups .
- Purification : Column chromatography or fractional distillation to isolate the compound, followed by NMR and FTIR validation to confirm purity (>98%) .
- Documentation : Detailed procedural notes must align with pharmacopeial standards for reproducibility, as outlined in Pharmacopeial Forum guidelines .
Q. Which analytical techniques are critical for characterizing bis(triethoxysilylmethyl) sulfide’s structural integrity?
- Methodology :
- Spectroscopy : to confirm siloxane bond formation and for alkyl chain integrity .
- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular weight and detect side products .
- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for applications in high-temperature materials .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in bis(triethoxysilylmethyl) sulfide’s reactivity across solvent systems?
- Methodology :
- Software tools : Gaussian or ORCA for DFT calculations to model solvation effects and transition states. Parameters include dielectric constants of solvents (e.g., hexane vs. ethanol) and Gibbs free energy barriers .
- Validation : Cross-reference computational predictions with experimental kinetic data (e.g., Arrhenius plots) to validate mechanistic pathways .
- Case study : A 2023 study used MD simulations to explain unexpected thiol-disulfide exchange rates in polar aprotic solvents, reconciling conflicting literature data .
Q. What factorial design strategies optimize bis(triethoxysilylmethyl) sulfide’s role in hybrid material crosslinking?
- Methodology :
- Variables : Temperature, catalyst concentration, and stoichiometric ratios of silane-to-sulfur precursors.
- Design : 2 factorial experiments to identify interactions (e.g., catalyst × temperature effects on crosslink density) .
- Outcome metrics : Tensile strength (ASTM D638) and crosslink density (via swelling tests) to quantify performance .
Q. How do conflicting reports on bis(triethoxysilylmethyl) sulfide’s hydrolytic stability inform experimental redesign?
- Methodology :
- Contradiction analysis : Compare studies under varying humidity (e.g., 30% vs. 70% RH) and pH conditions.
- Control experiments : Use deuterated water (DO) in hydrolysis studies to track reaction pathways via .
- Statistical reconciliation : Apply ANOVA to assess variability in degradation rates reported across labs .
Data Management and Reproducibility
Q. What protocols ensure data integrity when studying bis(triethoxysilylmethyl) sulfide’s interactions with metal oxides?
- Methodology :
- Encryption : Secure raw data (e.g., XRD patterns, BET surface area) using AES-256 encryption in cloud-based platforms .
- Metadata standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, as recommended in Beilstein Journal guidelines .
Q. How to address discrepancies in toxicity profiles of bis(triethoxysilylmethyl) sulfide derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
